4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Overview
Description
4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde typically involves the N-arylation of imidazole using a suitable catalyst. One common method is the condensation of acetophenones with 4-(1H-imidazol-1-yl)benzaldehyde, which itself is prepared by the N-arylation of imidazole using hexadecyltrimethylammonium bromide as a catalyst . Another method involves the reaction of 2-(2-methyl-5-nitro-imidazol-1-yl)-ethyl ester toluene-4-sulfonate with 4-hydroxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(1H-imidazol-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde largely depends on its application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
- 4-(1H-imidazol-1-yl)benzaldehyde
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxybenzaldehyde
Uniqueness
4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is unique due to its specific structure, which combines an imidazole ring with a benzaldehyde moiety through an ethoxy linker. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14/h1-6,9-10H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBRBJRYISOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441420 | |
Record name | 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205371-43-3 | |
Record name | 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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